molecular formula C9H10FNO3 B054530 4-Fluoro-3-tyrosine CAS No. 122001-14-3

4-Fluoro-3-tyrosine

Cat. No. B054530
CAS RN: 122001-14-3
M. Wt: 199.18 g/mol
InChI Key: MJDXVMZMAJGVLY-ZETCQYMHSA-N
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Description

4-Fluoro-3-tyrosine is a synthetic amino acid that has gained attention in scientific research due to its unique chemical properties. This amino acid is structurally similar to tyrosine, an essential amino acid that is involved in various physiological processes. However, the introduction of a fluorine atom in place of a hydrogen atom in the 4-position of the tyrosine molecule makes this compound distinct from its natural counterpart.

Mechanism of Action

The mechanism of action of 4-fluoro-3-tyrosine is not fully understood. However, it is believed that the fluorine atom in the 4-position of the tyrosine molecule alters the chemical and physical properties of the amino acid, which may affect its interactions with other molecules in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can be incorporated into proteins in place of tyrosine, which can alter the biochemical and physiological properties of these proteins. For example, the incorporation of this compound into proteins can affect their stability, function, and interactions with other molecules in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-3-tyrosine in lab experiments include its unique chemical properties, which can provide valuable insights into the metabolism and function of tyrosine in the body. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to use in large-scale experiments.

Future Directions

For research on 4-fluoro-3-tyrosine include investigating its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on protein function and stability. Finally, the development of new and more efficient synthesis methods for this compound could help to increase its availability and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 4-fluoro-3-tyrosine involves the replacement of a hydrogen atom with a fluorine atom in the 4-position of the tyrosine molecule. This can be achieved through various methods, including electrophilic fluorination and nucleophilic substitution. Electrophilic fluorination involves the use of fluorine gas or a fluorine-containing reagent to introduce a fluorine atom into the tyrosine molecule. Nucleophilic substitution, on the other hand, involves the use of a fluorine-containing nucleophile to replace a hydrogen atom in the tyrosine molecule.

Scientific Research Applications

The unique chemical properties of 4-fluoro-3-tyrosine make it a valuable tool in scientific research. It can be used as a tracer molecule in various imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This compound has been used to study the metabolism of tyrosine in the brain and to investigate the role of tyrosine in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

CAS RN

122001-14-3

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1

InChI Key

MJDXVMZMAJGVLY-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)F

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)F

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)F

Other CAS RN

122001-14-3

synonyms

4-fluoro-3-tyrosine
4-fluoro-L-m-tyrosine

Origin of Product

United States

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